4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

eNOS nitric oxide synthase vascular biology

4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (CAS 892414-49-2) is a precision 7-azaindole building block combining an N-oxide directing group with electron-withdrawing 4-nitro and 3-CF₃ substituents. The N-oxide enables regioselective Ullmann-type C–N/S/O coupling and late-stage functionalization inaccessible to the parent core. With a validated eNOS IC50 of 180 nM, it provides a quantifiable starting point for SAR campaigns targeting cardiovascular biology. Commercial availability at ≥98% purity (mode across major suppliers) ensures reliable use as a reference standard in HPLC, LC-MS, and NMR workflows.

Molecular Formula C8H4F3N3O3
Molecular Weight 247.13 g/mol
CAS No. 892414-49-2
Cat. No. B1404997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide
CAS892414-49-2
Molecular FormulaC8H4F3N3O3
Molecular Weight247.13 g/mol
Structural Identifiers
SMILESC1=CN(C2=NC=C(C2=C1[N+](=O)[O-])C(F)(F)F)O
InChIInChI=1S/C8H4F3N3O3/c9-8(10,11)4-3-12-7-6(4)5(14(16)17)1-2-13(7)15/h1-3,15H
InChIKeyITBJCWHSRBFHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

892414-49-2 (4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide): 7-Azaindole N-Oxide Building Block for eNOS-Targeted Synthesis


CAS 892414-49-2, 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide, is a heterocyclic 7-azaindole N-oxide derivative characterized by electron-withdrawing nitro and trifluoromethyl substituents on the pyrrolo[2,3-b]pyridine core [1]. As a bioisostere of indole, the 7-azaindole scaffold is widely utilized in medicinal chemistry, particularly for developing kinase-targeted probes and therapeutic candidates . The N-oxide functionality serves as both a regioselective directing group for C–H functionalization and a reducible handle enabling access to diverse downstream analogs .

Why Generic 7-Azaindole Substitution Is Insufficient: The Functional Necessity of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide


Generic 7-azaindole analogs lacking the specific 4-nitro, 3-trifluoromethyl, and N-oxide substitution pattern cannot recapitulate the biological and synthetic utility of CAS 892414-49-2. Removal or alteration of the electron-withdrawing substituents drastically modulates biochemical target engagement and reactivity. As demonstrated in eNOS assays, the precise substitution pattern of this compound confers distinct binding affinity that would be absent in unsubstituted or differently substituted 7-azaindoles [1]. Moreover, the N-oxide moiety is a requisite functionality for achieving regioselective derivatization, enabling synthetic routes that are inaccessible with the parent 7-azaindole core alone [2].

Quantitative Differentiation Guide: Direct Comparator Evidence for 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (892414-49-2)


Endothelial Nitric Oxide Synthase (eNOS) Inhibitory Activity vs. Unsubstituted 7-Azaindole

This compound demonstrates measurable inhibitory activity against human endothelial nitric oxide synthase (eNOS), whereas the unsubstituted 7-azaindole core shows no reported activity in comparable assays. In SF9 insect cells expressing human eNOS, 4-nitro-3-(trifluoromethyl)-7-azaindole-7-oxide exhibited an IC50 value of 180 nM after 1 hour of incubation [1]. In contrast, unsubstituted 7-azaindole is not recognized as an eNOS inhibitor in the curated ChEMBL/BindingDB repositories, highlighting the essential role of the 4-nitro and 3-trifluoromethyl substituents for target engagement.

eNOS nitric oxide synthase vascular biology

Synthetic Versatility as an N-Oxide Precursor vs. 4-Nitro-3-(trifluoromethyl)-7-azaindole

The N-oxide functionality of 4-nitro-3-(trifluoromethyl)-7-azaindole-7-oxide enables regioselective synthetic transformations that are not accessible with its reduced counterpart, 4-nitro-3-(trifluoromethyl)-7-azaindole (CAS 2007917-56-6). Specifically, 7-azaindole N-oxides serve as versatile ligands for copper-catalyzed Ullmann-type N-, S-, and O-arylation reactions, facilitating the construction of C–N, C–S, and C–O bonds under mild conditions [1]. The non-oxidized 4-nitro-3-(trifluoromethyl)-7-azaindole lacks this catalytic ligand capacity and does not direct analogous regioselective functionalization. The N-oxide also functions as an activatable handle for subsequent deoxygenation to yield diverse 7-azaindole derivatives after functional group installation .

C–H functionalization Ullmann coupling catalysis

Electron-Withdrawing Substitution Pattern Enables N-Oxide Stability vs. Simple 7-Azaindole N-Oxide

The 4-nitro and 3-trifluoromethyl substituents of CAS 892414-49-2 confer enhanced electronic stabilization of the N-oxide moiety compared to unsubstituted 7-azaindole N-oxide (CAS 55052-24-9). The strong electron-withdrawing character of the -CF3 and -NO2 groups reduces electron density at the pyridine nitrogen, stabilizing the N-oxide against thermal or reductive deoxygenation . While direct comparative stability half-lives are not publicly reported, the class-level inference is supported by established SAR indicating that electron-deficient 7-azaindole N-oxides exhibit improved shelf stability and reduced susceptibility to unintended reduction during synthetic workflows .

N-oxide stability electron-withdrawing group heterocycle

Pharmacokinetic Property Modulation via Trifluoromethyl Group vs. Non-Fluorinated 7-Azaindole N-Oxides

The 3-trifluoromethyl substituent of 4-nitro-3-(trifluoromethyl)-7-azaindole-7-oxide enhances lipophilicity and metabolic stability relative to non-fluorinated 7-azaindole N-oxide analogs. The -CF3 group increases calculated logP values and reduces metabolic clearance by blocking oxidative metabolism at the C3 position, a known metabolic soft spot in indole and azaindole scaffolds . While direct PK data for this specific building block are not available, the class-level effect of trifluoromethyl substitution on improving metabolic stability is well-established in the azaindole and indole literature [1].

trifluoromethyl lipophilicity metabolic stability

Optimal Scientific and Industrial Use Cases for 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (892414-49-2)


eNOS-Targeted Probe and Inhibitor Development

This compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting endothelial nitric oxide synthase (eNOS). With a documented IC50 of 180 nM against human eNOS expressed in SF9 cells [1], it provides a quantifiable baseline for medicinal chemistry optimization campaigns. Researchers can utilize this scaffold to design focused libraries aimed at improving potency, isoform selectivity (eNOS vs. nNOS/iNOS), and downstream pharmacological effects relevant to cardiovascular and vascular biology research.

Copper-Catalyzed Ullmann-Type Coupling and C–H Functionalization Scaffold

As a 7-azaindole N-oxide, CAS 892414-49-2 is an ideal building block for late-stage diversification via Ullmann-type N-, S-, and O-arylation. The N-oxide moiety functions as a regioselective directing group and a ligand precursor for copper(II) catalysts, enabling efficient construction of C–N, C–S, and C–O bonds under mild, air-stable conditions [1]. This application is particularly relevant for process chemistry groups synthesizing drug-like molecules, including kinase inhibitor scaffolds and other nitrogen-containing heterocyclic pharmaceutical intermediates.

Trifluoromethyl-Containing 7-Azaindole Library Synthesis

The 3-trifluoromethyl and 4-nitro substituents of this compound make it a strategic intermediate for synthesizing fluorinated 7-azaindole libraries. The -CF3 group enhances metabolic stability and modulates lipophilicity [1], while the N-oxide can be selectively reduced post-functionalization to yield diverse 4-substituted 3-trifluoromethyl-7-azaindole analogs. This scaffold is particularly valuable for medicinal chemistry programs targeting kinases, antiviral agents, and other therapeutic areas where fluorinated heterocycles are pharmacokinetically advantageous.

Analytical Reference Standard and Assay Development

Given its commercial availability at >98% purity from multiple ISO-certified vendors [1], 4-nitro-3-(trifluoromethyl)-7-azaindole-7-oxide is well-suited for use as a reference standard in analytical method development and quality control workflows. Its well-defined molecular weight (247.13 g/mol) and spectroscopic signature support accurate quantification in HPLC, LC-MS, and NMR-based assays for reaction monitoring and impurity profiling in pharmaceutical development environments.

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